molecular formula C5H9Cl2N3 B2923379 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride CAS No. 1909317-30-1

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B2923379
CAS No.: 1909317-30-1
M. Wt: 182.05
InChI Key: TUZSSAPYOMXIED-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Research: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
  • 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
  • 5-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Uniqueness

5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride is unique due to its triazole ring structure, which imparts specific chemical properties such as stability and reactivity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyltriazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-2-9-5(3-6)4-7-8-9;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZSSAPYOMXIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-30-1
Record name 5-(chloromethyl)-1-ethyl-1H-1,2,3-triazole hydrochloride
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